molecular formula C27H27N3O2 B11346267 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11346267
M. Wt: 425.5 g/mol
InChI Key: WNLOVFKNUZDYTH-UHFFFAOYSA-N
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Description

4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves a multi-step process:

    Formation of Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Attachment of Dimethylphenyl Group: The next step involves the introduction of the dimethylphenyl group through a Friedel-Crafts alkylation reaction. This requires the use of a Lewis acid catalyst such as aluminum chloride.

    Formation of Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting the intermediate compound with an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the benzodiazole ring, leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydrobenzodiazole derivatives, and various substituted benzodiazole derivatives.

Scientific Research Applications

4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors, including those involved in neurotransmission and cell signaling.

    Pathways Involved: The compound modulates various signaling pathways, including those involved in inflammation and apoptosis. Its effects on these pathways contribute to its potential therapeutic activities.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds such as 1H-benzimidazole and 2-phenylbenzimidazole share structural similarities with 4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE.

    Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone and 1-methyl-2-pyrrolidinone share structural similarities with the pyrrolidinone ring in the compound.

Uniqueness

The uniqueness of 4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE lies in its combined structure of benzodiazole and pyrrolidinone rings, along with the presence of dimethylphenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O2/c1-18-11-12-19(2)20(13-18)16-30-25-10-5-4-9-24(25)28-27(30)21-14-26(31)29(17-21)22-7-6-8-23(15-22)32-3/h4-13,15,21H,14,16-17H2,1-3H3

InChI Key

WNLOVFKNUZDYTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC

Origin of Product

United States

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